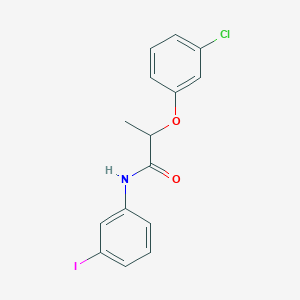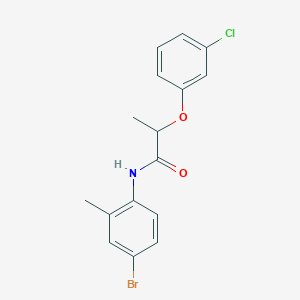![molecular formula C20H25NO4 B4074337 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide](/img/structure/B4074337.png)
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide
Übersicht
Beschreibung
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide, commonly known as PRO-LAD, is a chemical compound belonging to the family of phenethylamines. It is a derivative of lysergic acid diethylamide (LSD) and is considered a potent psychedelic drug. PRO-LAD has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
PRO-LAD acts as a partial agonist of the serotonin 5-HT2A receptor, which is responsible for mediating the psychedelic effects of 3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide. It binds to the receptor and activates it, leading to a cascade of biochemical and physiological changes in the brain. These changes result in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
PRO-LAD has been shown to induce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine, which are involved in regulating mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
PRO-LAD has several advantages as a research tool. It is a potent and selective agonist of the 5-HT2A receptor, which makes it ideal for studying the receptor's function and pharmacology. It is also relatively stable and easy to synthesize, which makes it readily available for research purposes. However, PRO-LAD has certain limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on PRO-LAD. One area of interest is its potential therapeutic applications. It has been suggested that PRO-LAD may have therapeutic potential for various psychiatric disorders, such as depression, anxiety, and addiction. Another area of research is the development of novel psychedelics based on the PRO-LAD structure, which may have improved pharmacological properties and reduced side effects compared to existing compounds.
Conclusion:
PRO-LAD is a potent and selective agonist of the 5-HT2A receptor, with potential applications in various fields of science. It has been extensively studied for its mechanisms of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the properties of PRO-LAD and its potential as a research tool and therapeutic agent.
Wissenschaftliche Forschungsanwendungen
PRO-LAD has been extensively studied for its potential applications in various fields of science. One of the most significant applications of PRO-LAD is in neuroscience research. It has been shown to interact with serotonin receptors in the brain, which are involved in regulating mood, cognition, and perception. PRO-LAD has been used to study the mechanisms of action of these receptors and their role in various psychiatric disorders.
Eigenschaften
IUPAC Name |
3,5-dimethoxy-N-[2-(2-propylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-4-7-15-8-5-6-9-19(15)25-11-10-21-20(22)16-12-17(23-2)14-18(13-16)24-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPGVTWWKKNCRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-{[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4074256.png)
![3-hydroxy-5,7-dimethyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4074259.png)
![N-[4-(acetylamino)phenyl]-2-[(2-chloro-4-nitrophenyl)thio]benzamide](/img/structure/B4074266.png)




![N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
![2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4074296.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,3-dichlorophenyl)butanamide](/img/structure/B4074297.png)
![{4-[bis(2-methyl-1H-indol-3-yl)methyl]phenoxy}acetic acid](/img/structure/B4074309.png)

![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-chlorobenzamide](/img/structure/B4074333.png)
![1-[3-(4-chloro-3-methylphenoxy)propyl]azepane oxalate](/img/structure/B4074339.png)